1-(Heptafluoropropyl)-2-iodocyclohexane
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Overview
Description
1-(Heptafluoropropyl)-2-iodocyclohexane is a unique organofluorine compound characterized by the presence of a heptafluoropropyl group and an iodine atom attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(Heptafluoropropyl)-2-iodocyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which undergoes iodination to form 2-iodocyclohexane.
Introduction of Heptafluoropropyl Group: The heptafluoropropyl group is introduced via a nucleophilic substitution reaction using a suitable heptafluoropropylating agent, such as heptafluoropropyl iodide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and may require the use of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.
Chemical Reactions Analysis
1-(Heptafluoropropyl)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atom, yielding cyclohexane derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
1-(Heptafluoropropyl)-2-iodocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of materials with special properties, such as hydrophobicity and chemical resistance.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Heptafluoropropyl)-2-iodocyclohexane depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its fluorinated structure may enhance the bioavailability and metabolic stability of derived compounds, targeting specific molecular pathways and receptors.
Comparison with Similar Compounds
1-(Heptafluoropropyl)-2-iodocyclohexane can be compared with other fluorinated cyclohexane derivatives, such as:
1-(Heptafluoropropyl)-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
1-(Heptafluoropropyl)-2-bromocyclohexane: Bromine substitution offers different reactivity patterns compared to iodine.
1-(Heptafluoropropyl)-2-fluorocyclohexane:
The uniqueness of this compound lies in its combination of a highly electronegative heptafluoropropyl group and a reactive iodine atom, making it a valuable intermediate in various chemical transformations.
Properties
IUPAC Name |
1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDPCHBOZHWKOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F7I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379287 |
Source
|
Record name | 1-(heptafluoropropyl)-2-iodocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2728-75-8 |
Source
|
Record name | 1-(1,1,2,2,3,3,3-Heptafluoropropyl)-2-iodocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2728-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(heptafluoropropyl)-2-iodocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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